GN39482
CAS No.:
Cat. No.: VC0548471
Molecular Formula: C19H17N3O3
Molecular Weight: 335.36
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N3O3 |
|---|---|
| Molecular Weight | 335.36 |
| IUPAC Name | methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate |
| Standard InChI | InChI=1S/C19H17N3O3/c1-24-14-6-7-15-12(9-14)10-16-17(15)21-22-18(16)20-13-5-3-4-11(8-13)19(23)25-2/h3-9H,10H2,1-2H3,(H2,20,21,22) |
| Standard InChI Key | OJMPOJMXEHHJBT-UHFFFAOYSA-N |
| SMILES | O=C(OC)C1=CC=CC(NC2=NNC3=C2CC4=C3C=CC(OC)=C4)=C1 |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
GN39482 is a small organic molecule classified as a potential pharmacological agent primarily studied in the context of neuropharmacology and oncology drug development. The compound has a well-defined chemical identity with specific molecular characteristics that contribute to its biological activity. It belongs to the indenopyrazole class of compounds, featuring a complex heterocyclic structure that plays a crucial role in its mechanism of action .
The basic chemical data for GN39482 can be summarized in the following table:
| Parameter | Value |
|---|---|
| Chemical Name | Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate |
| Molecular Formula | C₁₉H₁₇N₃O₃ |
| CAS Registry Number | 1773495-37-6 |
| InChIKey | OJMPOJMXEHHJBT-UHFFFAOYSA-N |
| Classification | Small molecule drug |
| Primary Target | Tubulin |
This compound contains several key functional groups that contribute to its pharmacological properties, including a methoxy group, an amino linkage, and a methyl ester moiety . The presence of these groups in specific positions within the molecular framework is critical for the compound's biological activity.
Synthesis and Development
Discovery and Historical Context
GN39482 was initially developed as part of a research initiative aimed at discovering novel treatments for diseases characterized by dysregulated cell proliferation, particularly cancers. The compound was identified through systematic screening approaches, including MorphoBase and ChemProteoBase profiling methods, which allowed researchers to recognize its potential as a tubulin polymerization inhibitor .
The Tokyo Institute of Technology is credited as the originator organization for this compound, highlighting the significant contributions of Japanese researchers in developing novel anticancer agents . The discovery of GN39482 represents a methodical approach to drug development, where structure-based design principles were applied to create a molecule with specific biological activities.
Synthetic Pathways
The synthesis of GN39482 typically involves a multi-step organic reaction sequence that has been optimized to achieve good yields and purity. According to published literature, the compound was synthesized from corresponding indanones and phenyl isothiocyanates in a two-step process .
The synthetic route generally includes:
-
Formation of the indeno[1,2-c]pyrazole core structure from the appropriate indanone precursor
-
Introduction of the amino-benzoate moiety through coupling reactions
-
Optimization of the methoxy and methyl ester substituents to enhance biological activity
Critical factors in the synthesis include solvent choice, temperature control, and reaction concentration, which significantly influence the yield and selectivity of the desired product. The synthetic methods employed demonstrate the application of modern organic chemistry techniques to produce complex bioactive molecules with specific structural features.
Structure-Activity Relationship
Research indicates that both the methoxy group at the R₁ position and the methoxycarbonyl group at the R₂ position of the anilinoquinazoline framework are essential for the high antiproliferative activity of GN39482 . These structure-activity relationships were established through the synthesis and testing of various analogs with modifications at different positions of the molecule.
The careful positioning of these functional groups optimizes the compound's interaction with its biological target, tubulin, resulting in enhanced inhibitory activity. This structure-activity relationship provides valuable insights for the design of next-generation tubulin inhibitors with improved potency and selectivity profiles.
Mechanism of Action
Tubulin Polymerization Inhibition
GN39482 functions primarily as a tubulin polymerization inhibitor, interfering with the dynamic assembly and disassembly of microtubules that are essential for various cellular processes, particularly mitosis . This mechanism is significant in cancer therapy because rapidly dividing cancer cells are especially dependent on proper microtubule function for successful cell division.
The compound's interaction with tubulin involves specific binding to tubulin monomers or dimers, preventing their incorporation into growing microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, ultimately triggering various cellular stress responses including apoptotic pathways.
Cellular and Molecular Effects
At the cellular level, GN39482 demonstrates significant antiproliferative activity against human cancer cells at concentrations as low as 100 nM, while showing negligible effects on antimicrobial and antimalarial activities at the same concentration . This selective toxicity toward cancer cells suggests a preferential effect on rapidly dividing malignant cells compared to normal cells.
The compound's mechanism involves several key molecular events:
-
Binding to tubulin subunits, preventing polymerization
-
Disruption of mitotic spindle formation during cell division
-
Induction of cell cycle arrest at the metaphase-anaphase transition
-
Activation of apoptotic pathways leading to cancer cell death
These effects collectively contribute to the compound's potential utility as an anticancer agent, particularly for tumors that have developed resistance to conventional therapies.
Current Research Status and Future Directions
Challenges and Opportunities
Several challenges and opportunities exist in the further development of GN39482 as a potential therapeutic agent:
Challenges:
-
Potential toxicity issues common to tubulin inhibitors, including neurotoxicity
-
Optimization of pharmacokinetic properties for improved bioavailability
-
Development of resistance mechanisms in cancer cells
-
Competition with established tubulin-targeting agents
Opportunities:
-
Structure-based design of improved analogues with enhanced selectivity
-
Novel formulation strategies to improve delivery to tumor sites
-
Potential for synergistic combinations with other anticancer mechanisms
-
Application in cancers resistant to conventional tubulin inhibitors
Addressing these challenges while capitalizing on the opportunities will be critical for advancing GN39482 or its derivatives toward clinical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume